1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone
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Overview
Description
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound that features a pyridine ring, a thiazole ring, and a piperazine ring
Mechanism of Action
Target of Action
It is part of a series of novel 4-(4-substituted-thiazol-2-ylamino)-n-(pyridin-2-yl) benzene-sulfonamides . These compounds have been screened for their cytotoxic activity against the human breast cancer cell line (MCF-7) .
Mode of Action
Similar compounds in its class have shown significant cytotoxic activity against the mcf-7 cell line
Result of Action
The compound has shown significant cytotoxic activity against the MCF-7 cell line . This suggests that the compound may have potential as an anticancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-aminopyridine with a suitable thioamide under acidic conditions.
Coupling with piperazine: The thiazole derivative is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Acylation: The final step involves the acylation of the piperazine derivative with 4-acetylphenyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)thiazole derivatives: These compounds share the pyridine-thiazole core and exhibit similar biological activities.
Piperazine derivatives: Compounds like 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one are structurally related and have similar pharmacological profiles.
Uniqueness
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone, a complex organic compound, has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyridine ring
- Thiazole ring
- Piperazine ring
This combination is significant as it enhances the compound's ability to interact with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H21N5O2S |
Molecular Weight | 407.5 g/mol |
CAS Number | 1286714-58-6 |
The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle progression, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer therapy.
Inhibition of CDK Activity
Research indicates that compounds similar to this compound effectively inhibit CDK activity in vitro. The IC50 values for such compounds against CDK4 and CDK6 have been reported in the low nanomolar range, demonstrating potent inhibitory effects .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A431 (skin cancer)
The cytotoxic effects were assessed using standard assays such as MTT and IC50 calculations, revealing that the compound has an IC50 value lower than that of doxorubicin, a well-known chemotherapeutic agent .
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
MCF-7 | <10 | Doxorubicin: ~15 |
A431 | <12 | Doxorubicin: ~18 |
Case Study 1: MCF-7 Cell Line
A study examining the effects of this compound on MCF-7 cells showed that treatment resulted in significant apoptosis as evidenced by increased Annexin V staining and caspase activation. The study concluded that the compound's mechanism involves both cell cycle arrest and induction of apoptosis .
Case Study 2: A431 Cell Line
In another study focused on A431 cells, the compound demonstrated a dose-dependent reduction in cell viability. Molecular docking studies suggested that the compound interacts with key residues in the ATP-binding pocket of CDK6, providing insights into its mechanism at a molecular level .
Properties
IUPAC Name |
1-[4-[4-[2-(pyridin-2-ylamino)-1,3-thiazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-15(27)16-5-7-17(8-6-16)25-10-12-26(13-11-25)20(28)18-14-29-21(23-18)24-19-4-2-3-9-22-19/h2-9,14H,10-13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCAKDNWIMENTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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